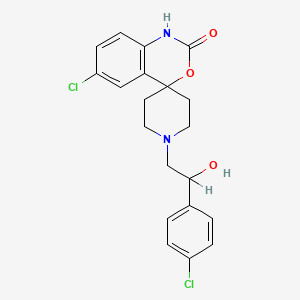
Spiro(4H-3,1-benzoxazine-4,4'-piperidin)-2(1H)-one, 6-chloro-1'-(2-(4-chlorophenyl)-2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a benzoxazine ring fused with a piperidine ring, and it includes chloro and hydroxyethyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with formaldehyde and an amine.
Spiro Compound Formation: The spiro linkage is often formed through cyclization reactions.
Introduction of Substituents: Chlorination and hydroxyethylation can be introduced through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazine ring.
Substitution: Halogen substitution reactions may occur at the chloro substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.
Medicine
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of “Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxindoles: Known for their biological activity and use in drug development.
Spirocyclic Piperidines: Often studied for their pharmacological properties.
Uniqueness
What sets “Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” apart is its unique combination of a benzoxazine and piperidine ring, along with specific chloro and hydroxyethyl substituents, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
85732-29-2 |
|---|---|
Molekularformel |
C20H20Cl2N2O3 |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
6-chloro-1'-[2-(4-chlorophenyl)-2-hydroxyethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-14-3-1-13(2-4-14)18(25)12-24-9-7-20(8-10-24)16-11-15(22)5-6-17(16)23-19(26)27-20/h1-6,11,18,25H,7-10,12H2,(H,23,26) |
InChI-Schlüssel |
JJXDNNMLJYAARO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12C3=C(C=CC(=C3)Cl)NC(=O)O2)CC(C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


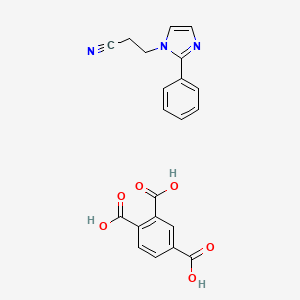
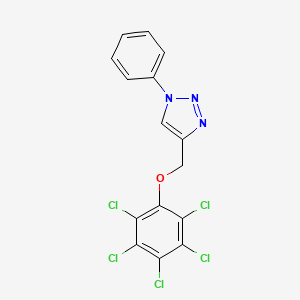
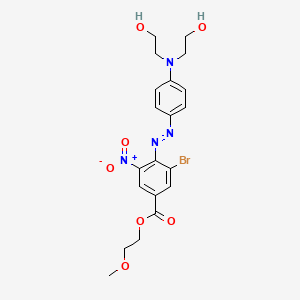
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
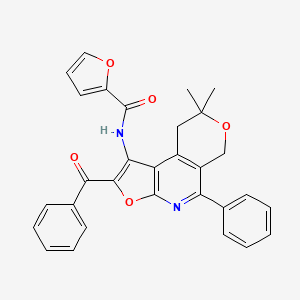
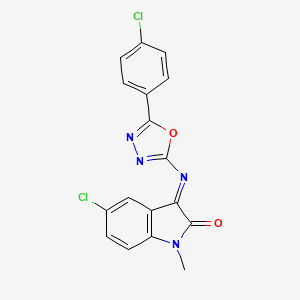


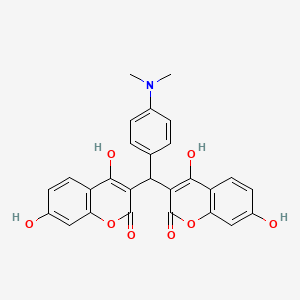



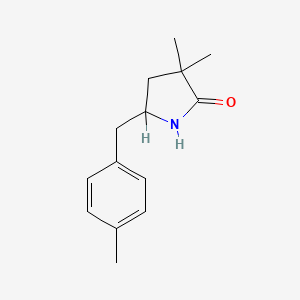
![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)
